3-Hydroxyphthalic anhydride chemical properties and structure
3-Hydroxyphthalic anhydride chemical properties and structure
An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride (B1165640): Chemical Properties and Structure
Introduction
3-Hydroxyphthalic anhydride (3-HPA), with CAS number 37418-88-5, is an important chemical intermediate characterized by a phthalic anhydride core functionalized with a hydroxyl group.[1] This structure imparts unique reactivity, making it a valuable building block in various fields. It serves as a raw material for the synthesis of heat-resistant polymers such as epoxy resins, polyesters, and polyimides.[2] Furthermore, its utility extends to the pharmaceutical and life sciences sectors, where it is employed as a reagent for creating physiologically active substances, including inhibitors of NF-κB and potent microbicides for preventing the sexual transmission of HIV.[2] This guide provides a comprehensive overview of its chemical and structural properties, experimental protocols for its synthesis and characterization, and key reaction workflows for its application.
Chemical Structure and Identifiers
3-Hydroxyphthalic anhydride is a bicyclic aromatic compound. The structure consists of a benzene (B151609) ring fused to a five-membered anhydride ring, with a hydroxyl group (-OH) substituent on the benzene ring at position 3.
| Identifier | Value |
| IUPAC Name | 4-hydroxy-2-benzofuran-1,3-dione[3] |
| CAS Number | 37418-88-5[1][3][4][5] |
| Molecular Formula | C₈H₄O₄[1][3][5] |
| SMILES | OC1=C2C(C(=O)OC2=O)=CC=C1[1][3] |
| InChI | InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H[1] |
| InChIKey | CCTOEAMRIIXGDJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 3-Hydroxyphthalic anhydride are summarized below. It typically appears as a white to off-white or beige solid powder.[1][2][6] It is soluble in organic solvents like acetone (B3395972) and ethanol (B145695) but has limited solubility in water.[1]
| Property | Value | Source(s) |
| Molecular Weight | 164.11 g/mol | [1][3] |
| Melting Point | 199-202 °C | [2][4] |
| Boiling Point (Predicted) | 365.4 ± 25.0 °C | [2] |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 6.25 ± 0.20 | [2] |
| Appearance | White to off-white/beige powder | [1][2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 3-Hydroxyphthalic anhydride. While raw spectra are not provided, the expected characteristics based on its structure are outlined below. ChemicalBook provides access to ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[7]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring would appear as a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Carbon signals would be present for the aromatic ring carbons, the carbonyl carbons of the anhydride group (typically downfield, >160 ppm), and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the hydroxyl group (approx. 3200-3600 cm⁻¹), sharp C=O stretches from the anhydride group (two bands, approx. 1750-1850 cm⁻¹), and C=C stretches from the aromatic ring (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 164. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride moiety. |
Experimental Protocols
Synthesis of 3-Hydroxyphthalic Anhydride
A documented method for synthesizing 3-HPA involves the hydrolysis of a halogenated precursor followed by dehydration.[8]
Materials:
-
3-Fluorophthalic acid (1.0 mol)
-
N,N-dimethylformamide (DMF, 600 mL)
-
Potassium hydroxide (B78521) (KOH, 2.0 mol)
-
Cuprous iodide (CuI, 0.03 mol)
-
6.0 mol/L Hydrochloric acid (HCl)
-
Dicyclohexylcarbodiimide (B1669883) (DCC, 3.5 mol)
-
Acetone
-
Anhydrous magnesium sulfate
Procedure:
-
Add 3-fluorophthalic acid (184.0 g, 1.0 mol) and N,N-dimethylformamide (600 mL) to a three-necked flask.
-
Add potassium hydroxide (112.2 g, 2.0 mol) and cuprous iodide (5.7 g, 0.03 mol) to the reaction mixture.
-
Heat the mixture to 100 °C and maintain for 6 hours.
-
Monitor the reaction to completion using TLC (methanol:dichloromethane = 1:1, v/v).
-
After completion, cool the reaction and adjust the pH to 1.0-2.0 with 6.0 mol/L HCl.
-
Filter the solution. Transfer the filtrate to a new three-necked flask.
-
With stirring, add dicyclohexylcarbodiimide (722.2 g, 3.5 mol).
-
Heat the mixture to 100 °C and incubate for 2 hours to effect dehydration to the anhydride.
-
Extract the organic phase with acetone (3 x 600 mL).
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The reported yield of 3-hydroxyphthalic anhydride is 162.3 g (88.2% conversion) with an HPLC purity of 95.5%.[8]
Thermochemical Characterization
The thermochemical properties of 3-HPA have been determined using several analytical techniques.[9]
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine fusion temperature, enthalpy of fusion, and molar heat capacity.
-
Methodology: A sample is heated in a DSC instrument (e.g., Perkin Elmer DSC7) at a controlled rate (e.g., 1.0 K/min for fusion analysis, 10.0 K/min for heat capacity) under a nitrogen atmosphere. The instrument is calibrated using a standard like Indium. Purity can be assessed using the fractional fusion technique.[9]
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the molar enthalpies of sublimation and vaporization.
-
Methodology: A sample is heated in a TGA instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The mass loss as a function of temperature is recorded, allowing for the determination of sublimation and vaporization properties in their respective temperature ranges.[9]
3. Combustion Calorimetry:
-
Purpose: To determine the standard molar enthalpy of formation in the solid phase.
-
Methodology: A precise mass of the 3-HPA sample (e.g., 40 mg) is combusted in a high-pressure oxygen atmosphere (e.g., 3.04 MPa) within a bomb calorimeter. The energy released during combustion is measured, from which the enthalpy of combustion and, subsequently, the enthalpy of formation are calculated.[9]
Applications and Reaction Workflows
A significant application of 3-HPA is in the chemical modification of proteins to create novel bioactive compounds. For instance, modifying human serum albumin (HSA) with 3-HPA has been shown to produce a potent microbicide that inhibits HIV infection by blocking viral entry.[2]
Logical Workflow: Protein Modification with 3-HPA
The following diagram illustrates the general workflow for modifying a protein, such as Human Serum Albumin (HSA), with 3-Hydroxyphthalic anhydride. This process involves the reaction of the anhydride with nucleophilic residues (like lysine) on the protein surface.
Caption: Workflow for the synthesis of a protein-based microbicide using 3-HPA.
Synthesis Reaction Pathway Diagram
The synthesis protocol described in section 5.1 can be visualized as a two-step chemical transformation. The first step is a nucleophilic aromatic substitution of fluoride (B91410) with a hydroxide, and the second step is an intramolecular dehydration (cyclization) to form the anhydride.
Caption: Reaction pathway for the synthesis of 3-Hydroxyphthalic anhydride.
Safety Information
3-Hydroxyphthalic anhydride is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[10] It should be stored in a dry, well-ventilated place under an inert atmosphere.[2]
References
- 1. CAS 37418-88-5: 3-Hydroxyphthalic anhydride | CymitQuimica [cymitquimica.com]
- 2. 3-Hydroxyphthalic anhydride | 37418-88-5 [chemicalbook.com]
- 3. 3-Hydroxyphthalic anhydride | C8H4O4 | CID 96580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-羟基苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS RN 37418-88-5 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Hydroxyphthalic anhydride(37418-88-5) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Hydroxyphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 9. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 10. 3-羟基苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
